2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylphenyl group, and an oxadiazole ring, all attached to a dihydrophthalazinone core.
Preparation Methods
The synthesis of 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination: Introduction of the bromine atom into the phenyl ring can be carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).
Coupling reactions: The final step involves coupling the bromophenyl and methylphenyl groups with the oxadiazole ring and the dihydrophthalazinone core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved could include inhibition or activation of specific signaling cascades, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds to 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one include:
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide: This compound shares the bromophenyl and methylphenyl groups but differs in the core structure.
2-(3-bromo-2-methylphenyl)ethanamine: This compound has a similar bromophenyl group but lacks the oxadiazole and dihydrophthalazinone moieties.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPADJYVBPSDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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